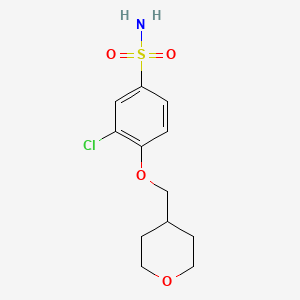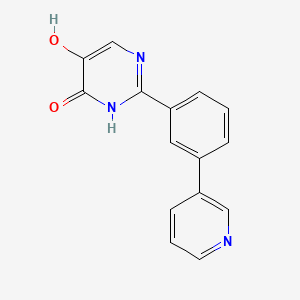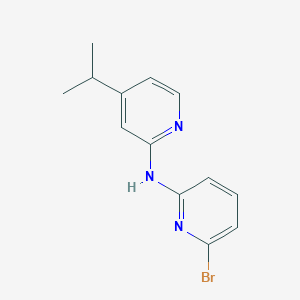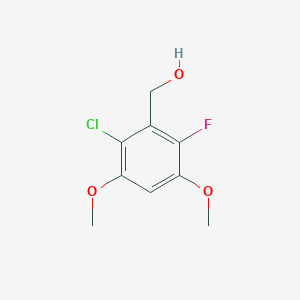![molecular formula C12H19N3 B13877737 2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine is a chemical compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine typically involves the reaction of 1,3-dihydroisoindole with 2-(dimethylamino)ethylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon and hydrogen gas to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted isoindoline derivatives.
Scientific Research Applications
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: This compound is used in the development of polymers and nanomaterials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Research is ongoing to explore its role in biological systems, particularly in the modulation of neurotransmitter activity.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This binding can influence the release and uptake of neurotransmitters, thereby affecting neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl methacrylate
- N,N-Dimethyl-1H-indole-3-ethylamine
Uniqueness
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine is unique due to its isoindoline core structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and materials with tailored properties.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine |
InChI |
InChI=1S/C12H19N3/c1-14(2)5-6-15-8-10-3-4-12(13)7-11(10)9-15/h3-4,7H,5-6,8-9,13H2,1-2H3 |
InChI Key |
AXUCVSSPMSUBAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CC2=C(C1)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


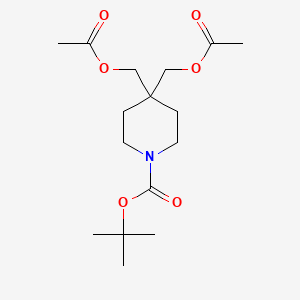
![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
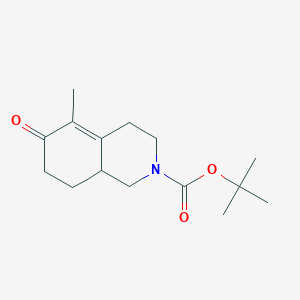

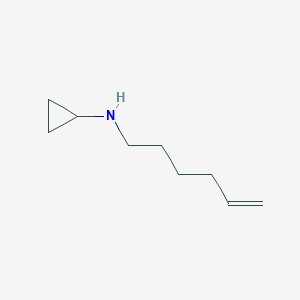
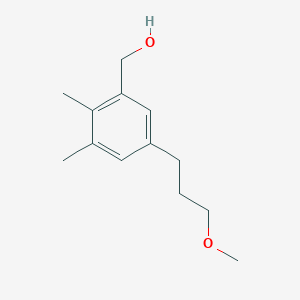
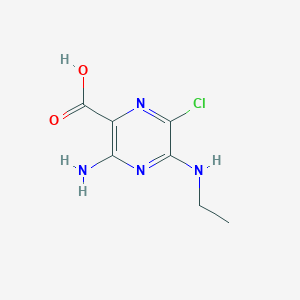
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)
